![molecular formula C19H39NO3 B14312213 N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate CAS No. 112147-20-3](/img/structure/B14312213.png)
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate is a chemical compound with a complex structure that includes an epoxide group and a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate typically involves the reaction of dodecylamine with epichlorohydrin, followed by quaternization with dimethyl sulfate. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biocide or antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for use in disinfectants and preservatives.
Medicine
In medicine, the compound’s antimicrobial properties are explored for potential applications in wound care and infection control. Additionally, its structure may be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, detergents, and other consumer products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate involves its interaction with cellular membranes. The quaternary ammonium ion disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This disruption is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share structural similarities and exhibit comparable antimicrobial properties.
Uniqueness
What sets N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate apart is its epoxide group, which provides additional reactivity and versatility in chemical synthesis. This unique feature allows for a broader range of applications and modifications compared to other quaternary ammonium compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Properties
CAS No. |
112147-20-3 |
|---|---|
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
dodecyl-dimethyl-(oxiran-2-ylmethyl)azanium;acetate |
InChI |
InChI=1S/C17H36NO.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17-16-19-17;1-2(3)4/h17H,4-16H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZBUDDPFFDZTGGX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1CO1.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
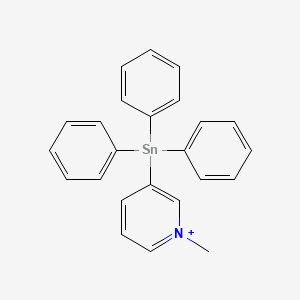

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
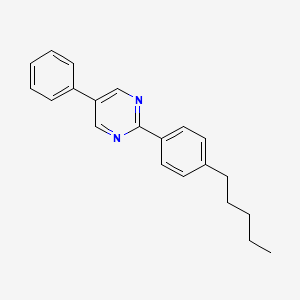
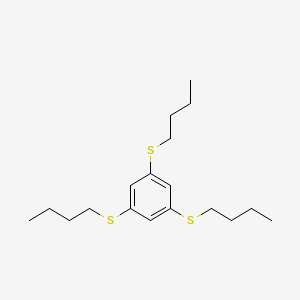
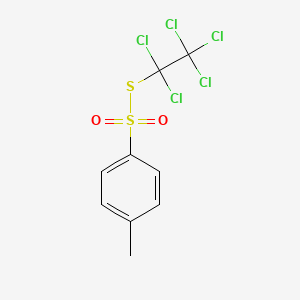
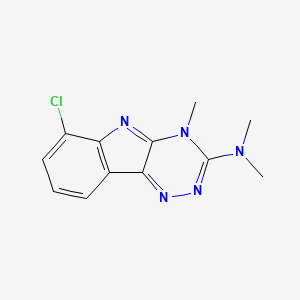

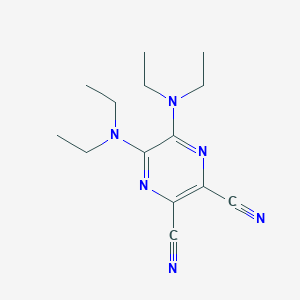

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
